molecular formula C21H19N3O3 B7755599 2-Amino-6-(3,4-dimethoxyphenyl)-4-(3-methoxyphenyl)pyridine-3-carbonitrile

2-Amino-6-(3,4-dimethoxyphenyl)-4-(3-methoxyphenyl)pyridine-3-carbonitrile

Cat. No.: B7755599
M. Wt: 361.4 g/mol
InChI Key: YHGHWPSZEAETOX-UHFFFAOYSA-N
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Description

2-Amino-6-(3,4-dimethoxyphenyl)-4-(3-methoxyphenyl)pyridine-3-carbonitrile is a complex organic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, methoxy, and cyano groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(3,4-dimethoxyphenyl)-4-(3-methoxyphenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Substitution Reactions: The introduction of the amino, methoxy, and cyano groups is achieved through substitution reactions. For example, the amino group can be introduced via nucleophilic substitution using an amine, while the methoxy groups can be introduced using methanol in the presence of a catalyst.

    Cyclization: The final step involves cyclization to form the complete pyridine ring with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(3,4-dimethoxyphenyl)-4-(3-methoxyphenyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are employed in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Amino-6-(3,4-dimethoxyphenyl)-4-(3-methoxyphenyl)pyridine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Amino-6-(3,4-dimethoxyphenyl)-4-(3-methoxyphenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(3-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
  • 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile
  • 2-Amino-4-(4-methoxyphenyl)-6-(3,4-dimethoxyphenyl)pyridine-3-carbonitrile

Uniqueness

2-Amino-6-(3,4-dimethoxyphenyl)-4-(3-methoxyphenyl)pyridine-3-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

IUPAC Name

2-amino-6-(3,4-dimethoxyphenyl)-4-(3-methoxyphenyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-25-15-6-4-5-13(9-15)16-11-18(24-21(23)17(16)12-22)14-7-8-19(26-2)20(10-14)27-3/h4-11H,1-3H3,(H2,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGHWPSZEAETOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=CC=C3)OC)C#N)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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